

The Role of ONT-993 in the Pharmacology of Tucatinib: A Technical Guide

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Compound of Interest		
Compound Name:	ONT-993	
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This technical guide provides an in-depth examination of **ONT-993**, the primary metabolite of the highly selective HER2 tyrosine kinase inhibitor, tucatinib. Understanding the pharmacology of **ONT-993** is crucial for a comprehensive assessment of tucatinib's clinical efficacy and safety profile. This document synthesizes key data on the formation, activity, and pharmacokinetics of **ONT-993**, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and processes through diagrams.

Executive Summary

Tucatinib is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2), approved for the treatment of HER2-positive metastatic breast cancer, including patients with brain metastases. Following oral administration, tucatinib is extensively metabolized, primarily by cytochrome P450 2C8 (CYP2C8), to form its main circulating metabolite, **ONT-993**. While present in systemic circulation, **ONT-993** is considered to play a minor role in the overall clinical activity of tucatinib. This is attributed to its reduced potency against HER2 and its lower systemic exposure relative to the parent drug. Preclinical and clinical data indicate that **ONT-993** possesses a cytotoxic potency that is two- to three-fold less than that of tucatinib, and its potency-adjusted exposure accounts for less than 10% of the total pharmacological activity.[1][2] This guide will further elucidate the scientific evidence supporting this conclusion.



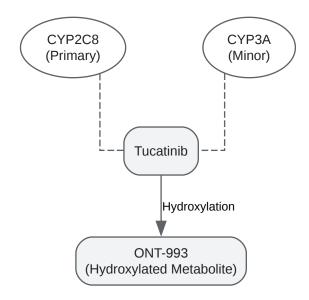
Metabolism of Tucatinib to ONT-993

The biotransformation of tucatinib to **ONT-993** is a critical aspect of its pharmacology. In vitro studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for this conversion, with minor contributions from CYP3A4/5.[1][3] The metabolic reaction is an aliphatic hydroxylation of the parent tucatinib molecule.[3]

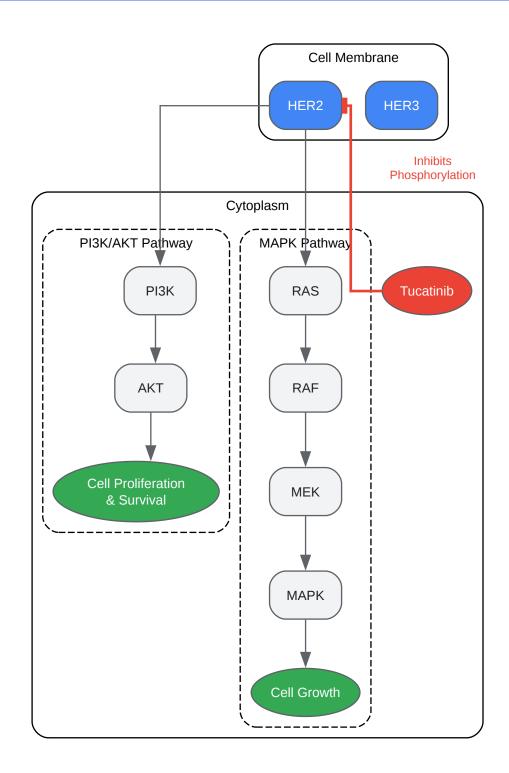
The formation of **ONT-993** is a key determinant of its systemic exposure. As will be discussed in the pharmacokinetics section, factors influencing CYP2C8 activity, such as co-administered drugs or hepatic impairment, can alter the plasma concentrations of both tucatinib and **ONT-993**.

Below is a diagram illustrating the metabolic conversion of tucatinib to ONT-993.

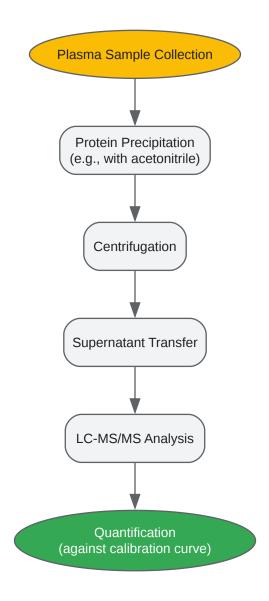












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